molecular formula C14H7N3O3S B5683076 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile

4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile

Cat. No. B5683076
M. Wt: 297.29 g/mol
InChI Key: AAMBIVWDDAAYHM-UHFFFAOYSA-N
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Description

4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile, also known as BNTX, is a chemical compound that has been extensively studied for its potential application in scientific research. BNTX is a potent antagonist of the GABA-A receptor, a neurotransmitter receptor that plays a critical role in the regulation of neuronal activity in the brain. In

Mechanism of Action

4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile acts as a competitive antagonist of the GABA-A receptor, binding to the receptor and preventing the binding of GABA, the natural ligand of the receptor. This results in a decrease in the inhibitory effect of GABA on neuronal activity, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects
4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of learning and memory processes. 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile has also been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile is its potency and selectivity as a GABA-A receptor antagonist, making it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile also has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile, including the development of new synthetic methods for 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile and related compounds, the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders, and the investigation of its potential as a tool for studying the role of GABA-A receptors in various physiological and pathological conditions. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile and its potential limitations and side effects.

Synthesis Methods

The synthesis of 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile involves several steps, starting with the reaction of 2-aminophenol with chloroacetic acid to form 2-carboxyphenylamine. This intermediate is then reacted with thionyl chloride to form 2-chlorobenzoxazole, which is subsequently reacted with sodium thiolate to form 2-mercaptobenzoxazole. The final step involves the reaction of 2-mercaptobenzoxazole with 3-nitrobenzyl chloride to form 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile.

Scientific Research Applications

4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. As a potent antagonist of the GABA-A receptor, 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzonitrile has been shown to modulate neuronal activity in the brain, leading to a better understanding of the role of GABA-A receptors in various physiological and pathological conditions.

properties

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O3S/c15-8-9-5-6-13(11(7-9)17(18)19)21-14-16-10-3-1-2-4-12(10)20-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMBIVWDDAAYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzoxazol-2-ylsulfanyl)-3-nitrobenzonitrile

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